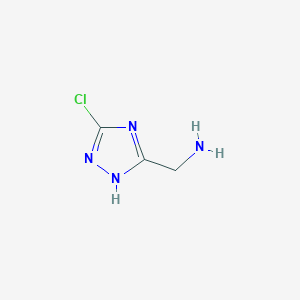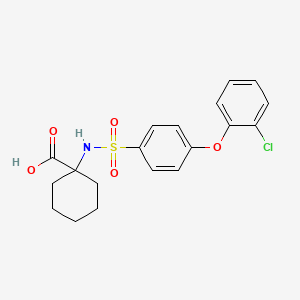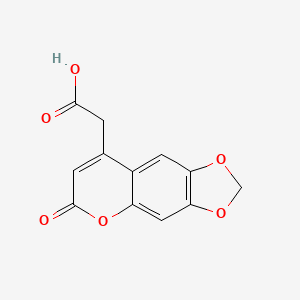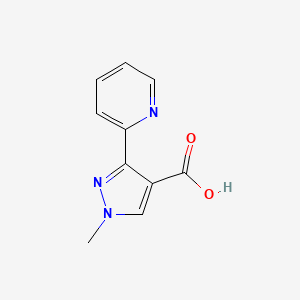![molecular formula C9H18Cl2N4O B1461855 [1-(1,2,4-oxadiazol-3-ilmetil)piperidin-3-il]metanamina dihidrocloruro CAS No. 1803566-58-6](/img/structure/B1461855.png)
[1-(1,2,4-oxadiazol-3-ilmetil)piperidin-3-il]metanamina dihidrocloruro
Descripción general
Descripción
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Descubrimiento y desarrollo de fármacos
El grupo 1,2,4-oxadiazol es un importante farmacóforo en química medicinal. Presenta un amplio espectro de actividades biológicas, lo que lo convierte en un excelente candidato para el desarrollo de fármacos. Los derivados del 1,2,4-oxadiazol se han explorado por su potencial como inhibidores enzimáticos, lo que puede conducir al desarrollo de nuevos agentes terapéuticos .
Investigación anticancerígena
Los compuestos que contienen el anillo de 1,2,4-oxadiazol se han estudiado por sus propiedades anticancerígenas. Se sabe que inhiben objetivos biológicos específicos del cáncer, como la actividad de la telomerasa y diversas enzimas cruciales para la proliferación de células cancerosas. Esto los hace valiosos para el diseño de nuevos fármacos anticancerígenos .
Aplicaciones agrícolas
Los derivados del 1,2,4-oxadiazol han mostrado un amplio espectro de actividades biológicas agrícolas. Se han sintetizado y evaluado su efectividad como pesticidas químicos, mostrando resultados prometedores contra enfermedades y plagas de plantas, que representan una amenaza significativa para la seguridad alimentaria .
Actividad antimicrobiana
La investigación ha indicado que los derivados del 1,2,4-oxadiazol pueden exhibir fuertes efectos antibacterianos sobre diversas cepas bacterianas. Esto incluye patógenos como Xanthomonas oryzae, que afecta a las plantas de arroz, lo que indica el potencial de estos compuestos para desarrollarse como nuevos agentes antibacterianos .
Actividad antifúngica y nematocida
Además de sus propiedades antibacterianas, ciertos derivados del 1,2,4-oxadiazol han demostrado actividades antifúngicas y nematocidas moderadas. Esto sugiere su uso en el desarrollo de tratamientos para infecciones fúngicas e infestaciones de nematodos en la agricultura .
Estudios de acoplamiento molecular y SAR
Los derivados del 1,2,4-oxadiazol también se utilizan en estudios de acoplamiento molecular y relación estructura-actividad (SAR). Estos estudios ayudan a comprender la interacción entre el compuesto y su objetivo biológico, lo cual es crucial para el diseño racional de fármacos .
Mecanismo De Acción
Target of Action
Oxadiazoles and piperidines are found in a variety of bioactive compounds and drugs, suggesting that they may interact with multiple targets . .
Mode of Action
The mode of action of “[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride” would depend on its specific targets. Oxadiazoles and piperidines can have diverse modes of action depending on their structure and the context in which they are used .
Análisis Bioquímico
Biochemical Properties
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in the biochemical processes within cells .
Cellular Effects
The effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit signaling pathways, leading to changes in cellular responses. Additionally, it affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the production of specific proteins .
Molecular Mechanism
At the molecular level, [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, affecting the overall biochemical pathways. Furthermore, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in the synthesis of proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to the compound can result in alterations in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .
Metabolic Pathways
[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction highlights the compound’s potential to regulate metabolic processes and its importance in biochemical research .
Transport and Distribution
The transport and distribution of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and its effects on different biological systems .
Subcellular Localization
The subcellular localization of [1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine dihydrochloride plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall effects on cellular processes .
Propiedades
IUPAC Name |
[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-4-8-2-1-3-13(5-8)6-9-11-7-14-12-9;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJRPTSQSJDOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,5-Dimethyl-1-(1-phenylethyl)pyrrol-3-yl]methanamine](/img/structure/B1461772.png)


![2-Naphthalen-2-yl-methyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetate](/img/structure/B1461780.png)

![[(2S)-1-[(3-fluorophenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1461782.png)
![N-[1-(2-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1461784.png)
![4-[5-(2-Furyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B1461785.png)
![1-[(4-Cyclopropyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1461787.png)




![methyl 4-bromo-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1461794.png)
